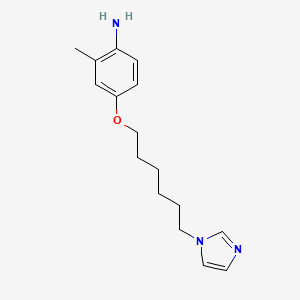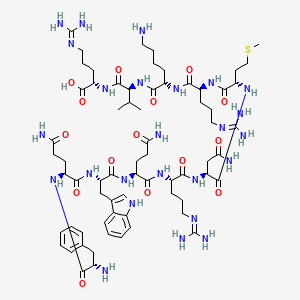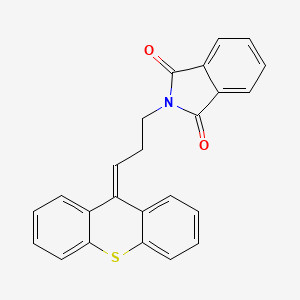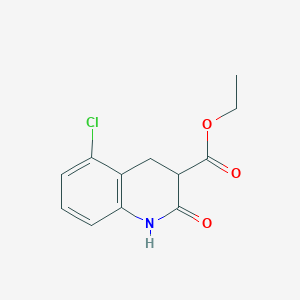![molecular formula C5H7NO2 B12943666 2-Azabicyclo[2.1.0]pentane-3-carboxylic acid CAS No. 7232-27-1](/img/structure/B12943666.png)
2-Azabicyclo[2.1.0]pentane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azabicyclo[2.1.0]pentane-3-carboxylic acid is a bicyclic compound with the molecular formula C5H7NO2. It is characterized by a nitrogen atom incorporated into a bicyclic structure, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.1.0]pentane-3-carboxylic acid typically involves the formation of the bicyclic structure through cycloaddition reactions. One common method is the [2+2] cycloaddition of aziridines with alkenes, followed by subsequent functional group transformations to introduce the carboxylic acid moiety . Reaction conditions often include the use of photochemical or thermal activation to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production methods for this compound are less commonly reported in the literature. scalable synthetic routes would likely involve optimizing the cycloaddition reactions and subsequent functionalization steps to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Azabicyclo[2.1.0]pentane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the bicyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Azabicyclo[2.1.0]pentane-3-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Azabicyclo[2.1.0]pentane-3-carboxylic acid involves its interaction with molecular targets through its bicyclic structure. The nitrogen atom in the bicyclic ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways and processes . Specific pathways and targets depend on the functionalization of the compound and its derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a larger ring system, used in drug discovery and synthetic chemistry.
2-Azabicyclo[2.2.1]heptane: Known for its stability and use in various chemical reactions.
Eigenschaften
CAS-Nummer |
7232-27-1 |
|---|---|
Molekularformel |
C5H7NO2 |
Molekulargewicht |
113.11 g/mol |
IUPAC-Name |
2-azabicyclo[2.1.0]pentane-3-carboxylic acid |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-2-1-3(2)6-4/h2-4,6H,1H2,(H,7,8) |
InChI-Schlüssel |
AKJQPUQZMLLGFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1NC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3AR,7aS)-5-benzyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B12943588.png)


![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12943615.png)
![tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate](/img/structure/B12943619.png)
![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid](/img/structure/B12943626.png)

![(2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride](/img/structure/B12943630.png)



![(1S,2S,3S,4R)-1-(1H-Benzo[d]imidazol-2-yl)pentane-1,2,3,4,5-pentaol](/img/structure/B12943652.png)
